N-(4-fluoro-2-methylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide
Description
N-(4-Fluoro-2-methylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a 1,2,3-triazole moiety and a substituted phenylcarboxamide group. The molecule incorporates fluorine atoms at strategic positions (4-fluoro on the triazole-attached phenyl and 4-fluoro-2-methyl on the carboxamide-attached phenyl), which enhance its lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-3-[1-(4-fluorophenyl)triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N6O2/c1-10-8-12(20)4-7-14(10)21-17(27)18-22-16(24-28-18)15-9-26(25-23-15)13-5-2-11(19)3-6-13/h2-9H,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJUNVZODZGCJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=NC(=NO2)C3=CN(N=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-2-methylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This step involves the cycloaddition reaction between an azide and an alkyne to form the 1,2,3-triazole ring.
Oxadiazole Ring Formation: The oxadiazole ring is synthesized through the reaction of a hydrazide with a carboxylic acid derivative.
Coupling Reactions: The final step involves coupling the triazole and oxadiazole intermediates with the fluorinated phenyl groups under specific reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, which allows for better control of reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-2-methylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The fluorinated phenyl groups can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions for substitution reactions may involve the use of catalysts like palladium (Pd) and bases such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents onto the phenyl rings.
Scientific Research Applications
Structural Formula
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-(4-fluoro-2-methylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide. Research indicates that compounds containing oxadiazole and triazole moieties exhibit significant growth inhibition against various cancer cell lines.
Case Studies
- In Vitro Studies : The compound has been tested against several cancer cell lines including SNB-19 (glioblastoma) and OVCAR-8 (ovarian cancer), showing promising results with percent growth inhibitions exceeding 75% in some cases .
| Cell Line | Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. The oxadiazole derivatives have shown effectiveness against various bacterial strains.
Research Findings
Studies have demonstrated that similar oxadiazole derivatives possess antibacterial activity against Staphylococcus aureus and other pathogens . The mechanism is believed to involve disruption of bacterial cell walls or interference with metabolic pathways.
Anti-Diabetic Potential
In addition to anticancer and antimicrobial activities, compounds with similar structural features have been investigated for their anti-diabetic effects. Preliminary studies suggest that they may help regulate blood glucose levels in diabetic models .
Other Biological Activities
The broader biological significance of this compound includes:
- Anti-inflammatory : Potential to reduce inflammation markers.
- Antiviral : Activity against specific viral pathogens.
Mechanism of Action
The mechanism of action of N-(4-fluoro-2-methylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several fluorinated triazole- and oxadiazole-containing derivatives. Key analogues include:
Physicochemical Properties
Biological Activity
N-(4-fluoro-2-methylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions. Notably, the compound may be synthesized through the cyclization of appropriate precursors under controlled conditions to achieve high yields and purity.
Antimicrobial Properties
Several studies have highlighted the antimicrobial activity of triazole derivatives, including compounds similar to this compound. For instance:
- Triazole derivatives exhibit significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- The introduction of fluorine substituents has been shown to enhance the antimicrobial efficacy of these compounds .
Anticancer Activity
Research indicates that triazole-based compounds possess anticancer properties:
- A study demonstrated that triazole derivatives can inhibit cell proliferation in various cancer cell lines .
- The mechanism often involves the disruption of cell cycle progression and induction of apoptosis in cancer cells.
Antiviral Activity
Triazole derivatives are also being investigated for their antiviral properties:
- Some studies suggest that compounds with triazole scaffolds can inhibit viral replication by targeting specific viral enzymes .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Fluorine Substituents : The presence of fluorine atoms can enhance lipophilicity and bioactivity.
- Triazole Ring : The triazole moiety is crucial for biological interactions and contributes to the overall pharmacological profile.
Case Studies
Several case studies provide insight into the effectiveness of similar compounds:
- Antimicrobial Activity : A compound structurally related to the target compound exhibited a Minimum Inhibitory Concentration (MIC) against Candida albicans of 32 µg/mL.
- Anticancer Studies : In vitro tests showed a 50% inhibitory concentration (IC50) value of 15 µM against breast cancer cell lines for a related triazole derivative.
Q & A
Q. What are the common synthetic routes for this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the 1,2,3-triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by oxadiazole ring construction using nitrile oxide precursors. Key steps include:
- Triazole formation : Reaction of 4-fluorophenyl azide with a terminal alkyne under Cu(I) catalysis .
- Oxadiazole synthesis : Cyclization of a nitrile intermediate with hydroxylamine, followed by carboxamide coupling using activating agents like EDCI/HOBt .
- Purification via column chromatography or recrystallization to isolate the final product .
Q. What spectroscopic techniques are recommended for characterization?
Essential techniques include:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity .
- Mass spectrometry (MS) for molecular weight validation .
- FT-IR to identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
- HPLC for purity assessment (>95% recommended for biological assays) .
Q. What structural features influence its bioactivity?
Key features include:
- Fluorophenyl groups : Enhance lipophilicity and metabolic stability via electron-withdrawing effects .
- Triazole-oxadiazole core : Facilitates π-π stacking and hydrogen bonding with biological targets .
- Carboxamide moiety : Critical for target binding (e.g., enzyme active sites) .
Advanced Research Questions
Q. How can SHELX software improve structural refinement?
SHELX programs are critical for X-ray crystallography:
- SHELXD : Solves phase problems via dual-space methods for small molecules .
- SHELXL : Refines anisotropic displacement parameters and handles twinning or disorder .
- Validation: Use WinGX/ORTEP for visualizing electron density maps and ellipsoid models . Example workflow: Collect high-resolution data (≤1.0 Å), refine with SHELXL, and validate geometry using PLATON .
Q. How to resolve contradictions in biological activity data?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., cell line selection, incubation time) .
- Compound purity : Re-characterize batches via HPLC and NMR .
- Solubility effects : Use DMSO controls ≤0.1% to avoid cytotoxicity artifacts .
Q. What strategies optimize reaction yields for triazole/oxadiazole synthesis?
Key optimizations:
- Temperature : Maintain 0–5°C during nitrile oxide formation to prevent side reactions .
- Catalysts : Use CuI (10 mol%) for efficient triazole cyclization .
- Solvents : Anhydrous DMF for carboxamide coupling to minimize hydrolysis .
Q. How to design SAR studies for fluorophenyl substitutions?
Methodological steps:
- Synthesize analogs with substituent variations (e.g., -Cl, -CF₃, -OCH₃) at the fluorophenyl positions .
- Test inhibitory activity against target enzymes (e.g., kinases, proteases) using enzymatic assays .
- Correlate electronic (Hammett σ) and steric parameters with bioactivity trends .
Methodological Notes
- Crystallography : For disordered structures, apply "ISOR" and "DELU" restraints in SHELXL .
- SAR Analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding modes of fluorophenyl variants .
- Data Reproducibility : Archive raw spectral data (e.g., NMR FID files) for independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
